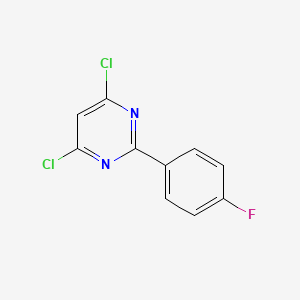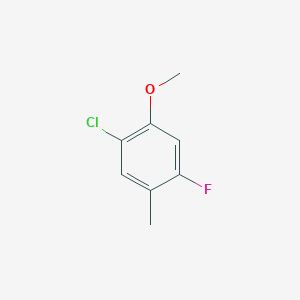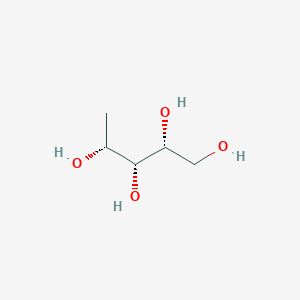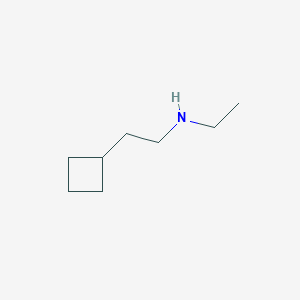amine CAS No. 1248732-16-2](/img/structure/B1465241.png)
[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine
説明
“1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine” is a chemical compound with the IUPAC name (2-ethyl-4-methyl-1H-1lambda3-thiazol-5-yl)methanamine dihydrochloride . It has a molecular weight of 230.18 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid with a SMILES string of CCc1nc(CNC)cs1 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Antioxidant Applications
Thiazole derivatives have been recognized for their potential as antioxidants. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various chronic diseases. The structure of thiazole allows for the scavenging of free radicals, thereby preventing cell damage. Research has shown that modifications to the thiazole ring can enhance its antioxidant properties, making it a valuable target for developing new antioxidant therapies .
Analgesic and Anti-inflammatory Applications
The analgesic (pain-relieving) and anti-inflammatory properties of thiazole derivatives make them candidates for the development of new pain management drugs. These compounds can interfere with the biochemical pathways that cause pain and inflammation, offering potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with possibly fewer side effects .
Antimicrobial and Antifungal Applications
Thiazole compounds have shown significant promise as antimicrobial and antifungal agents. Their ability to inhibit the growth of bacteria and fungi makes them useful in the treatment of infections. Researchers have synthesized various thiazole derivatives that exhibit strong activity against pathogens like Staphylococcus aureus and E. coli, which are known for their resistance to many conventional antibiotics .
Antiviral Applications
Thiazole derivatives have been explored for their antiviral activities, including against HIV. The structural flexibility of thiazole allows for the creation of compounds that can interfere with viral replication processes. This application is particularly important in the ongoing search for effective treatments for emerging viral diseases .
Neuroprotective Applications
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s pose significant challenges to healthcare systems. Thiazole derivatives have been investigated for their neuroprotective effects, which could lead to advances in the treatment of these debilitating conditions. By protecting neuronal cells from damage, these compounds could slow the progression of neurodegenerative diseases .
Antitumor and Cytotoxic Applications
The antitumor and cytotoxic activities of thiazole derivatives are of great interest in the field of cancer research. These compounds can act on various stages of tumor development and have been shown to possess cytotoxic effects against cancer cells. The development of thiazole-based drugs could provide new avenues for cancer therapy, potentially with targeted action and reduced side effects .
作用機序
Thiazoles
are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been found in many biologically active compounds . Thiazoles are known to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Indoles
, on the other hand, are also a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
特性
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-5-8-11-7(3)9(12-8)6(2)10-4/h6,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKICDINHVGKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(C)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




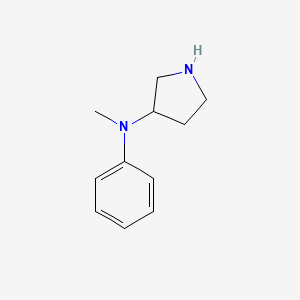
![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)



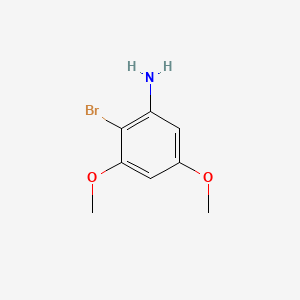
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)
